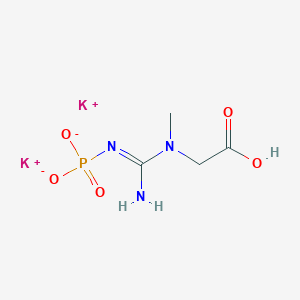

Phosphocreatine dipotassium

Description

Properties

CAS No. |

18838-38-5 |

|---|---|

Molecular Formula |

C4H8K2N3O5P |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

dipotassium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate |

InChI |

InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |

InChI Key |

SQOKPBMWFCQTDM-UHFFFAOYSA-L |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

18838-38-5 |

Synonyms |

Phosphocreatine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as Creatine Phosphate Dipotassium Salt, is a pivotal high-energy phosphate compound with the CAS number 18838-38-5. It plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary biological signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Chemical Name | Sarcosine, N-(phosphonoamidino)-, dipotassium salt | |

| Common Name | Creatine Phosphate, Dipotassium Salt; Phosphocreatine, 2K | [1] |

| CAS Number | 18838-38-5 | [1] |

| Molecular Formula | C₄H₈K₂N₃O₅P | [2] |

| Molecular Weight | 287.29 g/mol | [2] |

| Appearance | White solid | [3] |

| Purity | ≥98% (by TLC) | [3] |

| Solubility | 5 mg/mL in water | [3] |

| Insoluble in DMSO | [4] | |

| Storage Temperature | -20°C | [3] |

| Flash Point | 268.5 °C (515.3 °F) | [5] |

Stability Profile

Sarcosine, N-(phosphonoamidino)-, dipotassium salt exhibits notable stability under specific conditions. Stock solutions, once reconstituted, are stable for up to 3 months when aliquoted and frozen at -20°C. However, the stability of creatine and its derivatives in solution is highly dependent on pH and temperature. In acidic conditions (pH below 7), there is an increased rate of non-enzymatic cyclization of creatine to the inactive creatinine. This degradation is accelerated at higher temperatures[6]. It is crucial to maintain neutral to slightly alkaline pH for optimal stability in aqueous solutions.

Experimental Protocols

A key experimental application involving Sarcosine, N-(phosphonoamidino)-, dipotassium salt is the determination of creatine kinase (CK) activity. The compound serves as a crucial substrate in this enzymatic assay.

Creatine Kinase Activity Assay

This assay measures the activity of creatine kinase by coupling the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the CK activity.

Materials:

-

Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Phosphocreatine)

-

Adenosine 5'-diphosphate (ADP)

-

D-Glucose

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase (G-6-PDH)

-

Magnesium Acetate

-

Glycylglycine buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of reading at 340 nm

-

Thermostatically controlled cuvette holder (30°C)

Procedure:

-

Prepare a reaction cocktail containing glycylglycine buffer, BSA, phosphocreatine, ADP, D-glucose, NADP+, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Pipette the reaction cocktail into cuvettes and incubate to a stable temperature of 30°C.

-

Initiate the reaction by adding the sample containing creatine kinase.

-

Monitor the increase in absorbance at 340 nm over a period of approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA340nm/minute).

Unit Definition: One unit of creatine kinase is defined as the amount of enzyme that will transfer 1.0 µmole of phosphate from phosphocreatine to ADP per minute at pH 7.4 at 30°C.

Biological Significance and Signaling Pathway

Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a key component of the phosphocreatine energy shuttle , a critical mechanism for maintaining ATP homeostasis in cells with high energy turnover.

The Phosphocreatine Energy Shuttle

This intracellular energy shuttle facilitates the transport of high-energy phosphate from the mitochondria, where ATP is produced, to the sites of energy utilization, such as the myofibrils in muscle cells.

Mechanism:

-

In the mitochondrial intermembrane space, mitochondrial creatine kinase (MtCK) catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.

-

Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of high ATP consumption.

-

At these sites, cytosolic creatine kinase (CK) catalyzes the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to rapidly regenerate ATP.

-

The newly synthesized ATP is then readily available for cellular processes, such as muscle contraction. The resulting creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.

This system acts as a temporal and spatial buffer for ATP, ensuring that energy is available where and when it is needed most.

Signaling Pathway Diagram

Caption: The Phosphocreatine Energy Shuttle.

Experimental Workflow: Creatine Kinase Assay

The logical flow of the creatine kinase assay is depicted below, illustrating the coupled enzymatic reactions.

Caption: Workflow of the coupled enzyme assay for Creatine Kinase activity.

References

- 1. scbt.com [scbt.com]

- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Creatine Phosphate Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of creatine phosphate dipotassium salt. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and various scientific applications of this high-energy phosphate compound.

Introduction

Creatine phosphate, in its dipotassium salt form (C₄H₈K₂N₃O₅P), is a crucial molecule in cellular bioenergetics.[1] It serves as a rapidly available reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP) in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[2][3][4][5] The transfer of a phosphate group from creatine phosphate to adenosine diphosphate (ADP) is a key reaction catalyzed by the enzyme creatine kinase, forming the basis of the creatine-creatine phosphate energy shuttle.[1] This guide delves into the essential physicochemical properties, analytical methodologies for its characterization, and its central role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of creatine phosphate dipotassium salt are summarized in the tables below, providing a clear and structured presentation of quantitative data for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-[imino(phosphonoamino)methyl]-N-methyl-glycine, dipotassium salt | [1] |

| Synonyms | Phosphocreatine, 2K; Creatine Phosphate, Dipotassium Salt | [1] |

| CAS Number | 18838-38-5 | [1] |

| Molecular Formula | C₄H₈K₂N₃O₅P | [1] |

| Molecular Weight | 287.29 g/mol | [1] |

| Appearance | White solid/crystalline powder | [1] |

| Purity | ≥98% (by TLC) | [1] |

Table 2: Solubility and pH

| Property | Value | Reference(s) |

| Solubility in Water | 5 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | 5 mg/mL | [6] |

| pH (in solution) | Data not readily available for the dipotassium salt. Creatine solutions are generally near neutral pH. | [7] |

Table 3: Thermal and Stability Properties

| Property | Value | Reference(s) |

| Melting Point | >175°C (decomposes) for creatine phosphate | [8] |

| Flash Point | 268.5 °C (515.3 °F) | [1] |

| Storage Temperature | -20°C | [1] |

| Hygroscopicity | Hygroscopic solid | [9] |

| Stability in Solution | Unstable in acidic conditions; hydrolysis is slow under slightly alkaline conditions (e.g., pH 7.8). Stock solutions are stable for up to 3 months at -20°C. | [9] |

| Degradation | Degrades to creatinine, with the rate increasing at lower pH and higher temperatures. | [7][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of creatine phosphate dipotassium salt. Below are representative experimental protocols for key analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A stability-indicating HPLC method is essential for determining the purity of creatine phosphate and quantifying its degradation products, primarily creatinine.

Principle: This method separates creatine phosphate from its impurities and degradation products on a reverse-phase column. The concentration of each component is determined by UV detection.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) or equivalent

-

Mobile Phase: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 6.6 with orthophosphoric acid.[11]

-

Diluent: An aqueous solution containing 0.2% (w/v) tetrabutylammonium hydroxide and 0.2% (w/v) monopotassium phosphate, adjusted to pH 9.0.[11]

-

Creatine phosphate dipotassium salt reference standard

-

Creatinine reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the creatine phosphate dipotassium salt reference standard in the diluent. Prepare a series of working standards by diluting the stock solution to known concentrations. Similarly, prepare a stock solution and working standards for creatinine.

-

Sample Preparation: Accurately weigh and dissolve the creatine phosphate dipotassium salt sample in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Detection wavelength: 210 nm

-

Injection volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of creatine phosphate and creatinine based on their retention times compared to the standards. Calculate the concentration of each component in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Determination of Melting Point

Principle: The melting point is determined by observing the temperature at which the crystalline solid transitions to a liquid. For creatine phosphate, decomposition occurs at the melting point.

Instrumentation:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes.

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder the creatine phosphate dipotassium salt sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observe the sample and record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted or decomposed. For creatine phosphate, the temperature at which decomposition begins should be noted.[8]

Signaling Pathways and Biological Role

Creatine phosphate plays a central role in cellular energy homeostasis through the creatine kinase (CK) system. This system is not merely a simple energy reservoir but a complex, regulated pathway that is integral to cellular function.

The Creatine Kinase/Phosphocreatine Shuttle

The primary function of creatine phosphate is to act as a temporal and spatial energy buffer. The creatine kinase/phosphocreatine shuttle facilitates the transfer of high-energy phosphate from mitochondria, where ATP is produced, to subcellular sites of high ATP consumption.

Caption: The Creatine Kinase/Phosphocreatine Energy Shuttle.

Regulation and Interaction with Other Pathways

The expression of creatine kinase is tightly regulated, particularly in muscle cells, by upstream elements including muscle-specific enhancers.[12][13] The creatine kinase system also interacts with other key signaling pathways that govern cell growth and metabolism. For instance, creatine supplementation has been shown to influence the Akt/mTOR pathway, a central regulator of muscle protein synthesis.[3] This suggests that beyond its role in energy buffering, creatine metabolism can impact anabolic signaling.

Caption: Regulation and Signaling Interactions of Creatine Metabolism.

Conclusion

Creatine phosphate dipotassium salt is a well-characterized molecule with defined physicochemical properties that are critical to its function as a high-energy phosphate donor. Understanding these characteristics, along with the appropriate analytical methodologies, is essential for its application in research and drug development. Its central role in the creatine kinase signaling pathway highlights its importance in cellular energetics and its potential as a therapeutic agent in conditions associated with impaired energy metabolism. This guide provides a foundational resource for scientists and researchers working with this vital biomolecule.

References

- 1. scbt.com [scbt.com]

- 2. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sportsmedoa.com [sportsmedoa.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 67-07-2 CAS MSDS (Creatine phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The muscle creatine kinase gene is regulated by multiple upstream elements, including a muscle-specific enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The muscle creatine kinase gene is regulated by multiple upstream elements, including a muscle-specific enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Synthesis of N-(phosphonoamidino)sarcosine Dipotassium Salt

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature and chemical database searches did not yield any specific information on the synthesis, discovery, or biological activity of N-(phosphonoamidino)sarcosine dipotassium salt. The following technical guide is a scientifically informed, hypothetical pathway for its synthesis, based on established principles of organic and medicinal chemistry for analogous compounds. All data and protocols are proposed and not derived from existing literature on this specific molecule.

Introduction

Sarcosine (N-methylglycine) is an endogenous amino acid that has garnered significant interest for its role as a glycine transporter 1 (GlyT1) inhibitor and its potential therapeutic applications, particularly in neuropsychiatric disorders. The modification of sarcosine with a phosphonoamidino group introduces a bioisostere of a guanidinium group, which could modulate its biological activity, receptor affinity, and pharmacokinetic properties. The phosphonoamidino functional group, with its potential for unique interactions with biological targets, represents an intriguing avenue for novel drug design. This guide outlines a proposed synthetic route for N-(phosphonoamidino)sarcosine and its subsequent conversion to the dipotassium salt.

Proposed Synthesis of N-(phosphonoamidino)sarcosine

The synthesis of the target compound can be envisioned through a multi-step process involving the protection of the carboxylic acid of sarcosine, followed by the introduction of the phosphonoamidino moiety, and subsequent deprotection and salt formation.

Experimental Protocols: A Hypothetical Approach

Step 1: Protection of Sarcosine

The carboxylic acid of sarcosine must first be protected to prevent side reactions during the subsequent steps. A common method is the formation of a methyl or ethyl ester.

-

Reaction: Sarcosine is reacted with methanol or ethanol in the presence of a catalyst, such as thionyl chloride (SOCl₂) or a strong acid (e.g., HCl), to yield the corresponding sarcosine ester hydrochloride.

-

Protocol:

-

Suspend sarcosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a solid.

-

Step 2: Cyanamidation of the Sarcosine Ester

The protected sarcosine is then reacted with cyanamide to introduce the amidino precursor.

-

Reaction: The secondary amine of the sarcosine ester reacts with cyanamide to form an N-cyano-N-methylglycine ester.

-

Protocol:

-

Dissolve sarcosine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent, such as acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.

-

Add cyanamide (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Phosphonylation of the N-Cyano Intermediate

The N-cyano group is then reacted with a phosphonylating agent.

-

Reaction: The N-cyano intermediate is reacted with a protected phosphonic acid derivative, such as diethyl phosphite, in the presence of a suitable activating agent.

-

Protocol:

-

Dissolve the N-cyano-N-methylglycine ester (1 equivalent) and diethyl phosphite (1.5 equivalents) in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0°C.

-

Add a strong base, such as sodium hydride (NaH) (1.5 equivalents), portion-wise to deprotonate the diethyl phosphite.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting phosphonoamidino ester derivative by column chromatography.

-

Step 4: Deprotection and Salt Formation

The final steps involve the hydrolysis of the ester groups to yield the free acid and subsequent formation of the dipotassium salt.

-

Reaction: The methyl/ethyl ester and the diethyl phosphonate esters are hydrolyzed under basic conditions using potassium hydroxide.

-

Protocol:

-

Dissolve the purified phosphonoamidino ester derivative (1 equivalent) in a mixture of methanol and water.

-

Add an excess of aqueous potassium hydroxide (e.g., 4-5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by LC-MS).

-

Neutralize the reaction mixture carefully with a suitable acid (e.g., HCl) to a neutral pH.

-

The dipotassium salt may precipitate upon cooling or after partial removal of the solvent. Alternatively, the solvent can be removed completely, and the resulting solid can be purified by recrystallization or lyophilization to yield N-(phosphonoamidino)sarcosine dipotassium salt.

-

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of N-(phosphonoamidino)sarcosine dipotassium salt.

Caption: Proposed synthetic pathway for N-(phosphonoamidino)sarcosine dipotassium salt.

Quantitative Data

As this is a hypothetical synthesis for a novel compound, no quantitative data regarding reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), or physicochemical properties (solubility, pKa, logP) are available. For a researcher pursuing this synthesis, each step would require rigorous optimization and characterization to determine these parameters.

Signaling Pathways and Mechanism of Action

The biological activity and mechanism of action of N-(phosphonoamidino)sarcosine dipotassium salt are currently unknown. Given its structural similarity to sarcosine, it could potentially act as a GlyT1 inhibitor. The phosphonoamidino group might confer additional or altered activity, for instance, by interacting with phosphate-binding pockets in enzymes or receptors. Elucidating its biological effects would require a comprehensive pharmacological evaluation, including binding assays, functional assays, and in vivo studies.

Due to the lack of experimental data, no diagrams of signaling pathways can be provided at this time.

Conclusion

This technical guide presents a plausible, albeit hypothetical, synthetic route to the novel compound N-(phosphonoamidino)sarcosine dipotassium salt. The proposed pathway utilizes standard organic chemistry transformations and provides a framework for researchers interested in synthesizing and evaluating this molecule. Further experimental work is necessary to validate this synthetic approach and to investigate the pharmacological properties of the target compound. The unique structural features of N-(phosphonoamidino)sarcosine may offer new opportunities for the development of therapeutic agents.

The Role of Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Creatine Phosphate Dipotassium Salt) in ATP Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. Tissues with high and fluctuating energy demands, such as skeletal muscle, myocardium, and the brain, require a rapid and efficient mechanism to regenerate ATP. Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as creatine phosphate dipotassium salt (CPDS), is a pivotal molecule in this process. It functions as a rapidly mobilizable reserve of high-energy phosphate, capable of regenerating ATP from adenosine diphosphate (ADP) in seconds. This guide provides a comprehensive technical overview of the role of CPDS in cellular bioenergetics, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

The Phosphocreatine Energy System

The cornerstone of rapid ATP regeneration in high-energy-demand tissues is the phosphocreatine (PCr) system. This system acts as a temporal and spatial energy buffer, maintaining ATP homeostasis during periods of intense metabolic activity.[1][2]

The Creatine Kinase Reaction

The central reaction of the phosphocreatine system is the reversible phosphorylation of ADP, catalyzed by the enzyme creatine kinase (CK).[3][4] In this reaction, creatine phosphate donates a high-energy phosphate group to ADP, forming ATP and creatine.[5][6]

PCr + ADP + H⁺ ↔ ATP + Creatine

This reaction is extremely rapid, providing an almost instantaneous source of ATP to power cellular processes like muscle contraction.[1][7] Conversely, during periods of rest when ATP levels are high from oxidative phosphorylation and glycolysis, the reverse reaction occurs, replenishing the phosphocreatine pool.[1][8]

Caption: The reversible reaction catalyzed by Creatine Kinase.

The Phosphocreatine Shuttle

The phosphocreatine system is not merely a static energy reservoir but a dynamic energy transport system known as the "phosphocreatine shuttle".[9][10] This shuttle facilitates the transfer of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP consumption (e.g., myofibrils).[11]

Different isoforms of creatine kinase are strategically localized within the cell to enable this shuttle.[12][13]

-

Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK utilizes newly synthesized ATP from oxidative phosphorylation to generate phosphocreatine.[10][12]

-

Cytosolic Creatine Kinase (c-CK): Found at sites of high ATP consumption, such as the myofibrils (MM-CK) or in the brain (BB-CK), c-CK uses phosphocreatine to regenerate ATP locally.[4][12]

Phosphocreatine and creatine are more mobile than adenine nucleotides (ATP and ADP) and are present at higher intracellular concentrations, allowing for efficient energy flux across the cytoplasm.[2]

Caption: The Phosphocreatine Shuttle for energy transport.

Quantitative Data

The efficiency of the phosphocreatine system is reflected in the equilibrium and kinetics of the creatine kinase reaction.

Creatine Kinase Reaction Equilibrium

The apparent equilibrium constant (K'CK) of the creatine kinase reaction is defined as:

K'CK = ([ATP][Creatine]) / ([PCr][ADP])

This constant is influenced by temperature, pH, and the concentration of free magnesium ions (Mg²⁺).[14][15]

| Temperature (°C) | Apparent Equilibrium Constant (K'CK) | Conditions | Reference |

| 38 | 177 ± 7.0 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |

| 25 | 217 ± 11 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |

| 15 | 255 ± 10 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |

| 5 | 307 ± 13 | pH 7.0, 1.0 mM free Mg²⁺, I = 0.25 M | [16] |

Table 1: Effect of Temperature on the Apparent Equilibrium Constant of the Creatine Kinase Reaction.

Creatine Kinase Michaelis-Menten Constants

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity. For mitochondrial creatine kinase, the Km for ADP is significantly lowered in the presence of creatine, indicating a functional coupling to oxidative phosphorylation.

| Condition | Km for ADP (µM) | Reference |

| Normal | 189 ± 12 | [2] |

| Normal + Creatine | 65 ± 5 | [2] |

| Hypothyroid | 228 ± 12 | [2] |

| Hypothyroid + Creatine | 101 ± 8 | [2] |

Table 2: Michaelis-Menten Constants (Km) for ADP in Mitochondrial Respiration.

Experimental Protocols

Studying the role of creatine phosphate in ATP regeneration involves specific assays to measure enzyme activity and metabolite concentrations.

Protocol for Measuring Total Creatine Kinase Activity

This protocol is based on a standardized enzyme-coupled spectrophotometric assay.[17][18][19] The activity of CK is determined by measuring the rate of NADPH formation at 340 nm.

Principle:

-

CK Reaction: Creatine Phosphate + ADP → Creatine + ATP

-

Hexokinase (HK) Reaction: ATP + D-Glucose → ADP + D-Glucose-6-phosphate

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: D-Glucose-6-phosphate + NADP⁺ → D-Gluconate-6-phosphate + NADPH + H⁺

Materials:

-

Sample (serum, plasma, or tissue homogenate)

-

Reaction Buffer (e.g., Imidazole-acetate buffer)

-

Creatine Phosphate

-

ADP

-

D-Glucose

-

NADP⁺

-

Hexokinase (HK)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

N-acetylcysteine (NAC) for CK reactivation

-

Spectrophotometer capable of reading at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

-

Prepare a working reagent by mixing the buffer, substrates (creatine phosphate, ADP, D-Glucose, NADP⁺), and coupling enzymes (HK, G6PDH).

-

Add NAC to the working reagent to reactivate CK in the sample.

-

Pipette the working reagent into a cuvette and incubate at 37°C for approximately 5 minutes to reach thermal equilibrium.

-

Add the sample to the cuvette, mix, and incubate for a brief lag phase (e.g., 2 minutes) at 37°C.

-

Measure the change in absorbance at 340 nm over a set period (e.g., 3 minutes).

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Calculate CK activity using the molar extinction coefficient of NADPH (6220 L·mol⁻¹·cm⁻¹ at 340 nm).

Caption: Workflow for a spectrophotometric Creatine Kinase activity assay.

Protocol for Quantification of ATP and Phosphocreatine

This protocol utilizes a luciferin-luciferase-based luminometric assay, which is highly sensitive for ATP quantification.[20][21] Phosphocreatine is measured indirectly by converting it to ATP.

Principle:

-

ATP Measurement: ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + CO₂ + Light

-

Phosphocreatine Conversion: Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP

Materials:

-

Cell or tissue samples

-

Perchloric acid (HClO₄) for extraction

-

Potassium hydroxide (KOH) for neutralization

-

Luciferin-luciferase reagent

-

Reaction buffer (e.g., Tris-acetate)

-

ADP solution

-

Creatine Kinase enzyme

-

Luminometer

Procedure:

Part A: Sample Preparation

-

Lyse cells or homogenize tissue in ice-cold 0.5 M HClO₄.

-

Incubate on ice for 5-10 minutes.

-

Neutralize the lysate with 2 M KOH.

-

Centrifuge to precipitate KClO₄ and collect the supernatant.

Part B: ATP Measurement

-

Add a small volume of the neutralized lysate to the luminometer tube.

-

Add the luciferin-luciferase reagent.

-

Immediately measure the light emission (Relative Light Units - RLU).

-

Quantify ATP concentration against a standard curve.

Part C: Phosphocreatine Measurement

-

To a separate aliquot of the neutralized lysate, add a reaction mixture containing ADP and creatine kinase.

-

Incubate to allow the conversion of all phosphocreatine to ATP.

-

Measure the total ATP (initial ATP + ATP from PCr) using the luciferin-luciferase assay as in Part B.

-

Calculate the phosphocreatine concentration by subtracting the initial ATP concentration (from Part B) from the total ATP concentration.[21]

Conclusion

Sarcosine, N-(phosphonoamidino)-, dipotassium salt (creatine phosphate dipotassium salt) is a central player in the bioenergetics of cells with high energy turnover. Through the creatine kinase reaction and the phosphocreatine shuttle, it ensures the rapid and efficient regeneration of ATP, thereby maintaining cellular function during periods of intense metabolic demand. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the critical role of this high-energy phosphate compound in health and disease.

References

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Creatine kinase - Wikipedia [en.wikipedia.org]

- 5. Phosphocreatine [www1.udel.edu]

- 6. What is the mechanism of Creatine Phosphate Sodium? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. How does creatine work? | Creapure [creapure.com]

- 9. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Creatine Kinase Equilibration and ΔGATP over an Extended Range of Physiological Conditions: Implications for Cellular Energetics, Signaling, and Muscle Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Creatine kinase equilibrium and lactate content compared with muscle pH in tissue samples obtained after isometric exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of temperature on the creatine kinase equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. raybiotech.com [raybiotech.com]

- 18. medichem-me.com [medichem-me.com]

- 19. eclinpath.com [eclinpath.com]

- 20. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of N-(phosphonoamidino)sarcosine: A Technical Review

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

N-(phosphonoamidino)sarcosine, a molecule situated at the crossroads of cellular energy metabolism, presents a compelling area of study for researchers in biochemistry, medicine, and therapeutic development. While the name itself may not be widely cited in literature, it is recognized as a synonym for a pivotal biological compound: phosphocreatine.[1] This review delves into the core biological significance of N-(phosphonoamidino)sarcosine (hereafter referred to as phosphocreatine), providing a comprehensive guide to its function, the enzymatic pathways it governs, and the experimental methodologies used to investigate its roles.

Core Biological Function: The Creatine Kinase System and Energy Homeostasis

Phosphocreatine is a high-energy phosphate compound that acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and brain tissue.[2][3] Its primary role is intrinsically linked to the creatine kinase (CK) enzyme system, which catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (ADP), thus regenerating adenosine triphosphate (ATP).[3] This reaction is crucial for maintaining cellular ATP levels during periods of intense activity.

The creatine kinase system is a central regulator of cellular energy homeostasis.[3] In tissues with high energy requirements, this system ensures a rapid supply of ATP, which is essential for processes like muscle contraction and neuronal activity. The system comprises different isoforms of creatine kinase, including cytosolic (muscle-type, MM-CK; brain-type, BB-CK) and mitochondrial (Mt-CK) forms, which are strategically localized within the cell to optimize energy flow.

Quantitative Data Summary

The study of phosphocreatine and the creatine kinase system has generated a wealth of quantitative data. The following tables summarize key parameters from various studies.

Table 1: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms

| Substrate | Isoform | Km (mM) | Source |

| Creatine | MM-CK | 16 | (Not specified in search results) |

| ADP | MM-CK | 0.1-0.3 | (Not specified in search results) |

| Phosphocreatine | MM-CK | 2.5-5.0 | (Not specified in search results) |

| ATP | MM-CK | 0.1-0.5 | (Not specified in search results) |

| Creatine | BB-CK | 5 | (Not specified in search results) |

| ADP | BB-CK | 0.05-0.1 | (Not specified in search results) |

| Phosphocreatine | BB-CK | 0.5-1.0 | (Not specified in search results) |

| ATP | BB-CK | 0.05-0.2 | (Not specified in search results) |

Table 2: Tissue Concentrations of Creatine and Phosphocreatine

| Tissue | Creatine (mmol/kg wet weight) | Phosphocreatine (mmol/kg wet weight) | Source |

| Skeletal Muscle | 5-10 | 20-30 | [2] |

| Brain | 5-10 | 3-5 | [2] |

| Heart | 5-10 | 10-20 | (Not specified in search results) |

Experimental Protocols

Understanding the biological significance of phosphocreatine relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

3.1. Enzymatic Assay of Creatine Kinase Activity

The activity of creatine kinase is commonly measured spectrophotometrically by coupling the production of ATP (in the direction of phosphocreatine utilization) or ADP (in the direction of phosphocreatine synthesis) to other enzymatic reactions that result in a change in absorbance.

-

Forward Reaction (Phosphocreatine Synthesis):

-

Principle: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Creatine (e.g., 20 mM)

-

ATP (e.g., 2 mM)

-

Phosphoenolpyruvate (PEP) (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

Pyruvate Kinase (excess)

-

Lactate Dehydrogenase (excess)

-

Magnesium salt (e.g., 10 mM MgCl2)

-

Enzyme sample (source of Creatine Kinase)

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme sample.

-

The change in absorbance at 340 nm is recorded over time.

-

The rate of NADH oxidation is proportional to the creatine kinase activity.

-

-

-

Reverse Reaction (ATP Regeneration):

-

Principle: The production of ATP is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) reactions. The reduction of NADP+ to NADPH is monitored by the increase in absorbance at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM imidazole-acetate, pH 6.7)

-

Phosphocreatine (e.g., 5 mM)

-

ADP (e.g., 1 mM)

-

Glucose (e.g., 20 mM)

-

NADP+ (e.g., 1 mM)

-

Hexokinase (excess)

-

Glucose-6-phosphate Dehydrogenase (excess)

-

Magnesium salt (e.g., 10 mM Mg-acetate)

-

Enzyme sample (source of Creatine Kinase)

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme sample.

-

The change in absorbance at 340 nm is recorded over time.

-

The rate of NADP+ reduction is proportional to the creatine kinase activity.

-

-

3.2. Synthesis of Sarcosine

Sarcosine (N-methylglycine), the backbone of N-(phosphonoamidino)sarcosine, can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of chloroacetic acid with methylamine.[4] Industrial production may start from an alkali-metal cyanide and formaldehyde.[5]

-

Laboratory Synthesis from Chloroacetic Acid and Methylamine:

-

Reaction: Chloroacetic acid is reacted with an excess of aqueous methylamine. The methylamine acts as both the nucleophile and the base to neutralize the resulting hydrochloric acid.

-

Procedure:

-

Chloroacetic acid is dissolved in water.

-

An excess of methylamine solution is added slowly while cooling the reaction mixture.

-

The mixture is stirred at room temperature for several hours.

-

The excess methylamine and water are removed under reduced pressure.

-

The resulting solid, a mixture of sarcosine and methylammonium chloride, is purified by recrystallization.

-

-

Signaling Pathways and Experimental Workflows

The creatine kinase/phosphocreatine system is a fundamental component of cellular bioenergetics. Below are diagrams illustrating its central role and a typical experimental workflow for its investigation.

References

- 1. Phosphocreatine | C4H10N3O5P | CID 9548602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sarcosine - Wikipedia [en.wikipedia.org]

- 5. US2720540A - Manufacture of sarcosine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Creatine Kinase/Phosphocreatine System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Creatine Kinase/Phosphocreatine (CK/PCr) system is a pivotal component of cellular bioenergetics, essential for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain.[1][2][3] This system, centered around the reversible phosphorylation of creatine by creatine kinase, acts as a temporal and spatial energy buffer, rapidly replenishing adenosine triphosphate (ATP) at sites of consumption.[2][4] Its dysfunction is implicated in a range of pathologies, from myopathies to neurodegenerative diseases, making it a critical area of study and a potential target for therapeutic intervention.[1][5][6] This guide provides a comprehensive technical overview of the CK/PCr system, including its core biochemistry, isoform distribution, regulatory mechanisms, and detailed protocols for its experimental analysis.

Core Biochemistry and Energetics

The CK/PCr system is governed by a single, reversible enzymatic reaction catalyzed by creatine kinase (EC 2.7.3.2).[1]

Reaction: Creatine + ATP ↔ Phosphocreatine (PCr) + ADP + H+

In tissues with high energy production (e.g., mitochondria), the reaction proceeds in the forward direction, generating a reservoir of high-energy PCr.[2] Conversely, at sites of high energy consumption (e.g., myofibrils, ion pumps), the reaction reverses to rapidly regenerate ATP from ADP, ensuring a stable supply of cellular energy.[1][7] This buffering capacity is crucial because the intracellular concentration of PCr is significantly higher than that of ATP.[8]

Creatine Kinase Isoforms and Cellular Localization

CK exists as several distinct isoforms, each with specific tissue distribution and subcellular localization, which is fundamental to its function.[9] The cytosolic isoforms are dimers composed of M (muscle) and/or B (brain) subunits, while mitochondrial isoforms form octamers.[1][9]

| Isoform | Subunit Composition | Primary Tissue Distribution | Subcellular Localization |

| CK-MM | Dimer of M-subunits | Skeletal Muscle (~98%), Myocardium (~70%)[1][10] | Cytosol; functionally coupled to myofibrils and sarcoplasmic reticulum ATPases. |

| CK-MB | Dimer of M and B subunits | Myocardium (~25-30%), low levels in skeletal muscle (~1%)[1][10] | Cytosol; a key clinical marker for myocardial infarction.[4] |

| CK-BB | Dimer of B-subunits | Brain, Smooth Muscle[1][9] | Cytosol. |

| sMt-CK | Sarcomeric Mitochondrial | Sarcomeric Muscle (Skeletal and Cardiac)[1][9] | Mitochondrial Intermembrane Space; coupled to oxidative phosphorylation.[1] |

| uMt-CK | Ubiquitous Mitochondrial | Brain, Kidney, Smooth Muscle[1][9] | Mitochondrial Intermembrane Space. |

The Phosphocreatine Shuttle: A Spatial Energy Buffer

The distinct localization of CK isoforms forms the basis of the "phosphocreatine shuttle" or circuit.[1][11] This model describes how the CK/PCr system acts not just as a temporal energy buffer but also as an efficient intracellular energy transport system.[1][12]

The process involves:

-

Energy Generation: In the mitochondrial intermembrane space, mitochondrial CK (Mt-CK) utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into phosphocreatine.[2][13]

-

Energy Transport: PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol.[2]

-

Energy Regeneration: At sites of high energy demand (e.g., the myofibrillar M-band or the sarcoplasmic reticulum), cytosolic CK isoforms are functionally coupled to ATPases.[1] This localized CK uses the transported PCr to rapidly regenerate ATP from ADP, directly fueling processes like muscle contraction or ion pumping.[1][11]

-

Recycling: The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the circuit.[2]

References

- 1. Creatine kinase - Wikipedia [en.wikipedia.org]

- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Creatine kinase modulators and how do they work? [synapse.patsnap.com]

- 4. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 5. Role of Creatine Kinase in Neurological Disorders |Sprint Diagnostics [sprintdiagnostics.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Creatine - Wikipedia [en.wikipedia.org]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Sarcosine, N-(phosphonoamidino)-, dipotassium salt as a High-Energy Phosphate Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as phosphocreatine dipotassium salt, is a pivotal high-energy phosphate compound essential for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. This technical guide provides a comprehensive overview of its bioenergetic properties, mechanism of action, and its role in key signaling pathways. Detailed experimental protocols for the analysis of its activity and effects on cellular metabolism are presented, alongside quantitative data to support its function. This document serves as a critical resource for researchers and professionals in drug development exploring the therapeutic potential of high-energy phosphate compounds.

Introduction

Cellular processes are fundamentally dependent on a constant supply of energy, primarily in the form of adenosine triphosphate (ATP). In vertebrates, phosphocreatine (PCr) serves as a rapidly mobilizable reserve of high-energy phosphates, acting as a temporal and spatial buffer for ATP. Sarcosine, N-(phosphonoamidino)-, dipotassium salt (this compound) is the dipotassium salt of phosphocreatine, a key player in the phosphocreatine/creatine kinase (PCr/CK) system. This system is critical for the rapid regeneration of ATP from ADP, a reaction catalyzed by creatine kinase. Beyond its role as an energy buffer, phosphocreatine is implicated in the "phosphocreatine shuttle," a complex mechanism for intracellular energy transport from mitochondria to sites of ATP utilization.[1][2][3] Recent studies have also highlighted its cytoprotective effects through the activation of various signaling pathways.

Chemical and Bioenergetic Properties

-

Chemical Name: Sarcosine, N-(phosphonoamidino)-, dipotassium salt

-

Synonyms: this compound, Creatine phosphate dipotassium salt

-

CAS Number: 18838-38-5

-

Molecular Formula: C4H8K2N3O5P

Phosphocreatine is classified as a high-energy phosphate compound due to the substantial negative Gibbs free energy change (ΔG) associated with the hydrolysis of its phosphoryl group. This energy release is harnessed to drive the endergonic synthesis of ATP from ADP.

Table 1: Standard Gibbs Free Energy of Hydrolysis for Key Bioenergetic Compounds

| Compound | Reaction | Standard Gibbs Free Energy (ΔG°') (kJ/mol) | Standard Gibbs Free Energy (ΔG°') (kcal/mol) |

| Phosphocreatine | Phosphocreatine + H₂O → Creatine + Pi | -43.0 to -42.8 [2][4] | -10.3 to -10.2 |

| ATP | ATP + H₂O → ADP + Pi | -30.5[4] | -7.3[5] |

| ATP | ATP + H₂O → AMP + PPi | -45.6 | -10.9[5] |

The standard free energy of hydrolysis of phosphocreatine is significantly higher than that of ATP, enabling it to efficiently donate its phosphate group to ADP.

Mechanism of Action: The Phosphocreatine/Creatine Kinase System

The primary mechanism of action of phosphocreatine is centered around the creatine kinase (CK) reaction:

Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP

This reversible reaction is central to maintaining ATP homeostasis. During periods of high energy demand, the equilibrium shifts to the right, rapidly regenerating ATP. Conversely, during periods of rest and high ATP availability, the reaction proceeds to the left, replenishing phosphocreatine stores.

The Phosphocreatine Shuttle

The phosphocreatine shuttle describes the intracellular energy transport system facilitated by different isoforms of creatine kinase located in the mitochondria and at sites of ATP consumption (e.g., myofibrils, sarcoplasmic reticulum).[1][2][3]

Involvement in Cellular Signaling Pathways

Recent research has demonstrated that phosphocreatine can exert protective effects by modulating key signaling pathways.

Akt/Nrf2/HO-1 Pathway

Phosphocreatine has been shown to activate the Akt/Nrf2/HO-1 pathway, which plays a crucial role in cellular antioxidant responses and protection against oxidative stress.

Experimental Protocols

Creatine Kinase Activity Assay (Spectrophotometric)

This protocol is based on a coupled enzyme system to determine creatine kinase activity by measuring the rate of NADH oxidation.[6][7][8][9][10]

Principle: Creatine kinase catalyzes the phosphorylation of creatine by ATP. The produced ADP is used in a coupled reaction with pyruvate kinase (PK) and lactate dehydrogenase (LDH) to oxidize NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

CK Reagent: Prepare a solution containing 8.5 mM ATP, pyruvate kinase, and lactate dehydrogenase in a suitable buffer (e.g., 0.40 M Glycine buffer, pH 8.9).

-

Buffered Creatine: 53.2 mM creatine in 0.40 M Glycine buffer with 62 mM potassium carbonate, pH adjusted to 8.9.

-

NADH solution.

-

Sample (e.g., cell lysate, serum).

Procedure:

-

Pipette 2.0 mL of CK reagent into a cuvette and pre-warm to 37°C for 5 minutes.

-

Set the spectrophotometer wavelength to 340 nm and zero the absorbance with distilled water.

-

Add 100 µL of the sample to the warmed reagent, mix by inversion, and incubate for 2 minutes at 37°C.

-

Initiate the reaction by adding the buffered creatine solution.

-

Record the decrease in absorbance at 340 nm every minute for 5 minutes.

-

Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate CK activity using the molar absorptivity of NADH (6.22 x 10³ L·mol⁻¹·cm⁻¹).

Measurement of Intracellular ATP and Phosphocreatine (Luminometric)

This protocol utilizes a luciferase-based assay to measure ATP and phosphocreatine levels in cell extracts.[11][12][13][14][15]

Principle: Firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be quantified. For phosphocreatine measurement, endogenous ATP is first depleted, and then phosphocreatine is converted to ATP, which is subsequently measured.

Procedure:

-

Cell Lysis: Lyse cells with an appropriate buffer (e.g., perchloric acid) and neutralize the lysate.

-

ATP Measurement:

-

Add a small aliquot of the cell lysate to a luminometer tube.

-

Add a luciferin-luciferase reagent.

-

Measure the luminescence, which is proportional to the ATP concentration.

-

-

Phosphocreatine Measurement:

-

Treat an aliquot of the cell lysate to deplete existing ATP (e.g., using an ATP-consuming enzyme).

-

Add ADP and creatine kinase to convert phosphocreatine to ATP.

-

Add the luciferin-luciferase reagent and measure the luminescence.

-

-

Quantification: Use an ATP standard curve to determine the concentrations of ATP and phosphocreatine in the samples.

Western Blot Analysis for Akt, Nrf2, and HO-1

This protocol describes the detection of key proteins in the Akt/Nrf2/HO-1 signaling pathway.[16][17][18][19][20]

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), Nrf2, and HO-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data

Table 2: Effect of Creatine Supplementation on Cellular Energy Metabolites

| Cell Type/Tissue | Condition | [ATP] (nmol/mg protein) | [PCr] (nmol/mg protein) | PCr/ATP Ratio | Reference |

| Cultured Astrocytes (14 DIV) | Control | 36.0 ± 6.4 | - | - | [21] |

| Hippocampal Cells (15 DIV) | Control | ~15 | - | - | [12] |

| Hippocampal Cells (15 DIV) | + 5 mM Creatine | ~20 | - | - | [12] |

| Mouse Skeletal Muscle (Wild-type) | Adult | 7.8 ± 0.8 | 22.5 ± 1.9 | 2.90 ± 0.19 | [4] |

Data are presented as mean ± SD or as approximate values derived from published graphs. DIV = Days In Vitro.

Conclusion

Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a crucial high-energy phosphate compound with a well-established role in cellular bioenergetics. Its function extends beyond a simple energy reservoir to include intricate involvement in intracellular energy transport and the activation of protective signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential in conditions characterized by impaired energy metabolism and oxidative stress. Further research focusing on the specific dose-dependent effects of the dipotassium salt form in various disease models is warranted to fully elucidate its pharmacological profile.

References

- 1. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The creatine-phosphocreatine system: there's more than one song in its repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. med.libretexts.org [med.libretexts.org]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. atlas-medical.com [atlas-medical.com]

- 11. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sm.unife.it [sm.unife.it]

- 14. Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Energetic Core of Muscle: A Historical Perspective on the Discovery of Phosphocreatine

A pivotal moment in our understanding of muscle bioenergetics occurred in 1927 with the independent discovery of phosphocreatine (PCr), a high-energy phosphate compound that revolutionized the scientific comprehension of muscle contraction and energy metabolism. This whitepaper provides an in-depth technical guide to the historical discovery of phosphocreatine, detailing the seminal experiments, the brilliant minds behind them, and the enduring legacy of their findings for researchers, scientists, and drug development professionals.

The early 20th century was a period of intense investigation into the chemical processes fueling muscular work. While the role of glycogen and the production of lactic acid were recognized, a complete picture of the immediate energy source for muscle contraction remained elusive. This gap in knowledge was brilliantly filled by two research groups working independently on opposite sides of the Atlantic.

In Cambridge, UK, the husband-and-wife team of Grace and Philip Eggleton were meticulously studying the inorganic phosphate content in frog muscles. Simultaneously, at Harvard Medical School in the United States, Cyrus Fiske and Yellapragada Subbarow were conducting similar investigations on cat muscles. Both teams converged on the discovery of a remarkably labile phosphorus-containing compound that rapidly broke down during muscle contraction and was resynthesized during recovery.[1][2][3] The Eggletons initially named this substance "phosphagen," a term reflecting its role as a phosphate generator.[4] Fiske and Subbarow, however, identified its chemical nature as a compound of creatine and phosphoric acid, thus christening it phosphocreatine.[2][5]

The Seminal Experiments: A Tale of Two Laboratories

The near-simultaneous discoveries were made possible by the development of novel and precise methods for phosphate determination, most notably the colorimetric method developed by Fiske and Subbarow themselves. This technique allowed for the accurate measurement of inorganic phosphate, which was crucial in identifying the transient nature of phosphocreatine.[2]

The Eggletons' Frog Muscle Experiments

Grace and Philip Eggleton's work, published in the Biochemical Journal in 1927, focused on the gastrocnemius muscle of frogs. Their experiments elegantly demonstrated the dynamic relationship between this newly discovered "labile" phosphate and the physiological state of the muscle.

Experimental Protocol:

The Eggletons' methodology involved the careful preparation and analysis of frog muscle tissue under different conditions: resting, fatigued by electrical stimulation, and during recovery.

-

Muscle Preparation: Frogs were pithed, and the gastrocnemius muscles were rapidly dissected and either frozen in liquid air for immediate analysis or subjected to experimental manipulation.

-

Extraction: The frozen muscle tissue was ground to a fine powder and extracted with ice-cold trichloroacetic acid to precipitate proteins and halt enzymatic activity.

-

Phosphate Determination: The inorganic phosphate in the protein-free extract was measured using a colorimetric method. The "labile" phosphate (phosphocreatine) was estimated by measuring the increase in inorganic phosphate after acid hydrolysis.

-

Stimulation: For fatigue experiments, the muscle was stimulated directly with an electric current until contraction ceased. Recovery was studied by allowing the fatigued muscle to rest in an oxygenated Ringer's solution.

Quantitative Findings:

The Eggletons' quantitative data provided compelling evidence for the role of phosphocreatine in muscle energetics.

| Muscle Condition | Inorganic Phosphate (mg P₂O₅ / 100g muscle) | Phosphocreatine (mg P₂O₅ / 100g muscle) |

| Resting | 20 - 30 | 60 - 70 |

| Fatigued | 60 - 70 | 10 - 20 |

| Recovered | 20 - 30 | 60 - 70 |

Table 1: Summary of the Eggletons' quantitative data on phosphate concentrations in frog gastrocnemius muscle under different physiological conditions. Data are approximate values derived from their 1927 publication.

Fiske and Subbarow's Research on Cat Muscle

In parallel, Fiske and Subbarow's research, published in the Journal of Biological Chemistry in 1927, provided corroborating evidence from a mammalian model, the cat. Their work was distinguished by its rigorous chemical analysis, which definitively identified the labile compound as a combination of creatine and phosphoric acid.

Experimental Protocol:

The core of Fiske and Subbarow's methodology was their innovative colorimetric method for phosphate determination, which offered unprecedented accuracy and sensitivity.

-

Tissue Preparation: Resting and fatigued muscles from cats were rapidly excised and frozen.

-

Protein Precipitation: The frozen tissue was treated with trichloroacetic acid to prepare a protein-free filtrate.

-

Phosphate Measurement: The Fiske-Subbarow method involved the reaction of the filtrate with molybdate in the presence of a reducing agent (1,2,4-aminonaphtholsulfonic acid) to produce a stable blue color, the intensity of which was proportional to the phosphate concentration.

-

Phosphocreatine Isolation: Fiske and Subbarow went a step further by isolating the labile compound. They precipitated it from the muscle extract as a calcium salt and, through elemental analysis, determined its empirical formula, confirming it as phosphocreatine.

Quantitative Findings:

Fiske and Subbarow's data from cat muscle mirrored the findings of the Eggletons in frogs, demonstrating a significant decrease in phosphocreatine during muscle contraction and its subsequent restoration during rest.

| Muscle Condition | Inorganic Phosphate (mg P / 100g muscle) | Phosphocreatine (mg P / 100g muscle) |

| Resting | ~24 | ~60 |

| After Tetanic Stimulation | ~45 | ~20 |

Table 2: Summary of Fiske and Subbarow's quantitative data on phosphate concentrations in cat muscle. Data are approximate values derived from their 1927 and subsequent publications.

Elucidating the Role of Phosphocreatine: The Work of Lohmann and Nachmansohn

The discovery of phosphocreatine set the stage for understanding its precise physiological role. In 1934, the German biochemist Karl Lohmann made the crucial connection between phosphocreatine and the recently discovered adenosine triphosphate (ATP). He demonstrated that the breakdown of phosphocreatine was coupled to the regeneration of ATP from adenosine diphosphate (ADP), a reaction catalyzed by the enzyme creatine kinase. This reversible reaction, now known as the Lohmann reaction , established phosphocreatine as a high-energy phosphate buffer, ensuring a rapid supply of ATP for muscle contraction.[6]

References

- 1. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. On the creatine and phosphorus content of muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of Energy in Muscle: The Phosphorylcreatine Shuttle [ouci.dntb.gov.ua]

- 5. The Creatine Phosphoric Acid of Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Creatine Phosphate Dipotassium Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine phosphate, a high-energy phosphate compound, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The transfer of its phosphate group to ADP to regenerate ATP forms the basis of the creatine-creatine phosphate energy shuttle. Creatine phosphate dipotassium salt is a readily soluble and stable form of creatine phosphate, making it a valuable reagent in a variety of biochemical and physiological studies. These application notes provide a detailed protocol for the preparation of a stock solution of creatine phosphate dipotassium salt for research use.

Data Presentation

A summary of the key quantitative data for creatine phosphate dipotassium salt is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 287.29 g/mol | [1] |

| Solubility in Water | 5 mg/mL | [2][3] |

| Appearance | White solid | [2][3] |

| Storage of Solid | -20°C | [2][3] |

| Stock Solution Stability | Up to 3 months at -20°C (aliquoted) | [2][3] |

| Stock Solution Storage | -20°C or -80°C | [2][4] |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a stock solution of creatine phosphate dipotassium salt.

Materials and Equipment:

-

Creatine phosphate dipotassium salt (powder)

-

Nuclease-free water or appropriate buffer (e.g., PBS)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Sterile microcentrifuge tubes for aliquoting

-

-20°C freezer

Procedure:

-

Determine the Desired Concentration and Volume: Decide on the final concentration and total volume of the stock solution required for your experiments. For this example, we will prepare 10 mL of a 10 mg/mL stock solution.

-

Calculate the Required Mass: Use the following formula to calculate the mass of creatine phosphate dipotassium salt needed:

Mass (g) = Concentration (g/L) x Volume (L)

Example Calculation:

-

Desired Concentration = 10 mg/mL = 10 g/L

-

Desired Volume = 10 mL = 0.01 L

-

Mass = 10 g/L x 0.01 L = 0.1 g = 100 mg

-

-

Weigh the Compound:

-

Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.

-

Carefully weigh out the calculated mass (100 mg in this example) of the creatine phosphate dipotassium salt powder using a spatula.

-

-

Dissolve the Compound:

-

Transfer the weighed powder into a conical tube.

-

Add a portion of the solvent (e.g., 8 mL of nuclease-free water) to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

-

Once dissolved, add the remaining solvent to reach the final desired volume (10 mL in this example).

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution.[4]

-

Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the name of the compound, concentration, and date of preparation.

-

Store the aliquots at -20°C for up to 3 months.[2][3] For longer-term storage, -80°C can be used.[4]

-

Mandatory Visualization

The following diagram illustrates the workflow for preparing the creatine phosphate dipotassium salt stock solution.

Caption: Workflow for preparing creatine phosphate dipotassium salt stock solution.

References

- 1. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

Application Notes and Protocols for Sarcosine, N-(phosphonoamidino)-, dipotassium salt in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine, N-(phosphonoamidino)-, dipotassium salt, also commonly known as phosphocreatine dipotassium salt, is a critical molecule in cellular energy metabolism. In tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain, it serves as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP).[1][2][3] This process is catalyzed by the enzyme creatine kinase (CK), which reversibly transfers a phosphate group from phosphocreatine to adenosine diphosphate (ADP), thus maintaining cellular ATP homeostasis.[1][2][3]

These application notes provide a comprehensive protocol for the use of Sarcosine, N-(phosphonoamidino)-, dipotassium salt as a substrate in a standard in vitro creatine kinase activity assay. While its primary role is that of a substrate, a theoretical protocol to investigate potential inhibitory effects at high concentrations is also discussed.

Product Information

| Property | Value | Reference |

| Synonyms | This compound salt, Creatine phosphate dipotassium salt | |

| CAS Number | 18838-38-5 | |

| Molecular Formula | C4H8K2N3O5P | |

| Molecular Weight | 291.28 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous buffers. A stock solution of 5 mg/mL in PBS (pH 7.2) can be prepared. | |

| Storage | Store at -20°C. |

Mechanism of Action: The Creatine Kinase Energy Shuttle

The creatine kinase (CK)/phosphocreatine (PCr) system is a fundamental cellular energy buffer and transport mechanism. In this system, different isoforms of creatine kinase are strategically localized within the cell. Mitochondrial CK (Mt-CK) utilizes ATP produced from oxidative phosphorylation to synthesize phosphocreatine. Phosphocreatine then diffuses to sites of high energy consumption, where cytosolic CK isoforms utilize it to regenerate ATP locally from ADP. This intricate network ensures a constant supply of ATP for cellular processes.

Figure 1. The Creatine Kinase/Phosphocreatine energy shuttle.

Experimental Protocols

Protocol 1: In Vitro Creatine Kinase Activity Assay

This protocol measures the activity of creatine kinase by coupling the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that result in the production of NADPH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Sarcosine, N-(phosphonoamidino)-, dipotassium salt (this compound salt)

-

Creatine Kinase enzyme

-

Adenosine 5'-diphosphate (ADP)

-

D-Glucose

-

Hexokinase (HK)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Magnesium Acetate (Mg(CH₃COO)₂)

-

Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

-

Nuclease-free water

Reagent Preparation:

-

Assay Buffer: Prepare 100 mM Imidazole buffer, adjust pH to 6.7.

-

Phosphocreatine Stock Solution (100 mM): Dissolve the required amount of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in nuclease-free water. Store at -20°C.

-

ADP Stock Solution (20 mM): Dissolve ADP in nuclease-free water. Store at -20°C.

-

Glucose Stock Solution (200 mM): Dissolve D-Glucose in nuclease-free water. Store at room temperature.

-

NADP+ Stock Solution (10 mM): Dissolve NADP+ in nuclease-free water. Store at -20°C, protected from light.

-

Magnesium Acetate Stock Solution (100 mM): Dissolve magnesium acetate in nuclease-free water. Store at room temperature.

-

Enzyme Mix: Prepare a fresh mixture containing Hexokinase (e.g., 2 units/mL) and G6PDH (e.g., 1 unit/mL) in Assay Buffer. Keep on ice.

-

Creatine Kinase Solution: Prepare a solution of creatine kinase in Assay Buffer to the desired concentration. Keep on ice.

Assay Procedure:

Figure 2. Workflow for the in vitro Creatine Kinase activity assay.

-

Prepare the Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube (volumes can be scaled as needed):

-

Assay Buffer: to final volume

-

Phosphocreatine Stock Solution: to final concentration (e.g., 10 mM)

-

ADP Stock Solution: to final concentration (e.g., 1 mM)

-

Glucose Stock Solution: to final concentration (e.g., 20 mM)

-

NADP+ Stock Solution: to final concentration (e.g., 1 mM)

-

Magnesium Acetate Stock Solution: to final concentration (e.g., 10 mM)

-

Enzyme Mix (HK/G6PDH): to final concentration

-

-

Plate Setup: Add the appropriate volume of the Master Mix to each well of a 96-well microplate. Include wells for a negative control (without creatine kinase).

-

Initiate the Reaction: Add the creatine kinase solution to each well to start the reaction.

-

Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm in kinetic mode, recording readings every 30-60 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve. The activity of creatine kinase can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Investigating Potential Inhibitory Effects (Theoretical)

To investigate if Sarcosine, N-(phosphonoamidino)-, dipotassium salt exhibits inhibitory properties at high concentrations, a competitive inhibition assay can be designed. This would involve measuring creatine kinase activity in the presence of varying concentrations of the compound while keeping the substrate concentrations constant.

Modifications to Protocol 1:

-

Inhibitor Preparation: Prepare a serial dilution of Sarcosine, N-(phosphonoamidino)-, dipotassium salt in Assay Buffer.

-

Assay Setup:

-

Set up reactions as described in Protocol 1.

-

Include a set of wells with a constant concentration of creatine kinase and substrates.

-

Add the different concentrations of the potential inhibitor to these wells.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-